1,2,5,7-Tetramethyl-1H-benzo[d]imidazole
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Overview
Description
1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is composed of fused benzene and imidazole rings, and it is known for its stability and diverse applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or formic acid derivatives. For instance, the reaction of o-phenylenediamine with trimethyl orthoformate can yield benzimidazole derivatives .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions followed by purification processes such as recrystallization or chromatography. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for alkylation under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) involves its interaction with various molecular targets. The compound can bind to enzymes, altering their activity, or interact with DNA, affecting gene expression. The specific pathways involved depend on the biological context and the particular application being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its stability and wide range of applications.
2-Methylbenzimidazole: A derivative with a single methyl group, used in similar applications but with different properties.
5,6-Dimethylbenzimidazole: Another derivative with two methyl groups, known for its role in vitamin B12.
Uniqueness
1H-Benzimidazole,1,2,5,7-tetramethyl-(9CI) is unique due to the presence of four methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other benzimidazole derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,2,5,7-tetramethylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-7-5-8(2)11-10(6-7)12-9(3)13(11)4/h5-6H,1-4H3 |
InChI Key |
OZTOEUHRMDRRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(N2C)C)C |
Origin of Product |
United States |
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